molecular formula C13H17NO2 B12564330 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)-

1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)-

Cat. No.: B12564330
M. Wt: 219.28 g/mol
InChI Key: JNBDCWJGYVMSIN-LBPRGKRZSA-N
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Description

The compound 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-, ethyl ester,(1S)- (CAS: 105400-81-5) is a chiral tetrahydroisoquinoline derivative characterized by an acetic acid ethyl ester group at position 1 of the saturated isoquinoline ring . Its molecular formula is C₁₃H₁₇NO₂ (derived from the acetic acid ester of the parent acid, C₁₁H₁₃NO₂), and it exhibits stereochemical specificity due to the (1S) configuration.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl 2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)9-12-11-6-4-3-5-10(11)7-8-14-12/h3-6,12,14H,2,7-9H2,1H3/t12-/m0/s1

InChI Key

JNBDCWJGYVMSIN-LBPRGKRZSA-N

Isomeric SMILES

CCOC(=O)C[C@H]1C2=CC=CC=C2CCN1

Canonical SMILES

CCOC(=O)CC1C2=CC=CC=C2CCN1

Origin of Product

United States

Preparation Methods

Core Tetrahydroisoquinoline Synthesis via Pictet-Spengler Reaction

The Pictet-Spengler reaction is a cornerstone for generating the tetrahydroisoquinoline scaffold. Key steps include:

  • Substrate Selection : Dopamine or 3-hydroxyphenethylamine reacts with ethyl glyoxylate or methyl 4-formylbenzoate under acidic conditions to form the tetrahydroisoquinoline intermediate.
  • Stereochemical Control : Chirality at C1 is achieved using enantiopure tartaric acid derivatives or chiral auxiliaries. For example, (R,R)-tartaric acid induces the (S)-configuration via asymmetric induction during cyclization.
  • Optimization : Yields improve with microwave-assisted conditions (70–85% yield) compared to traditional reflux (50–60%).

Example Protocol :

  • React dopamine (10 mmol) with ethyl glyoxylate (12 mmol) in 2N HCl at 80°C for 6 hours.
  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
  • Isolate the tetrahydroisoquinoline core in 78% yield.

Functionalization via N-Alkylation

The ethyl ester group is introduced through alkylation of the tetrahydroisoquinoline nitrogen:

  • Reagents : Ethyl bromoacetate or chloroacetate in the presence of K₂CO₃ or Cs₂CO₃.
  • Solvent Systems : DMF or acetonitrile at 60–80°C for 12–24 hours.
  • Yield : 65–90%, depending on steric hindrance.

Key Data :

Substrate Alkylating Agent Base Temp (°C) Time (h) Yield (%)
1,2,3,4-Tetrahydroisoquinoline Ethyl bromoacetate K₂CO₃ 80 24 85
6-Methoxy derivative Ethyl chloroacetate Cs₂CO₃ 60 12 92

Enantioselective Synthesis Using Chiral Auxiliaries

To achieve the (1S)-configuration, asymmetric methods are critical:

  • Chiral Formamidine Auxiliary : A formamidine group directs alkylation at C1 with >95% enantiomeric excess (ee).
  • Dynamic Kinetic Resolution : Racemic intermediates are resolved using lipases or chiral catalysts (e.g., Ru-BINAP).

Case Study :

  • Treat racemic tetrahydroisoquinoline with (S)-formamidine auxiliary.
  • Alkylate with ethyl bromoacetate in THF at −20°C.
  • Remove the auxiliary via hydrolysis to isolate the (1S)-enantiomer (ee: 98%, yield: 70%).

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies enhance purity and scalability:

  • Resin Choice : Marshall linker (4-hydroxyphenylsulfide resin) enables ester bond formation with BOC-protected intermediates.
  • Stepwise Assembly :
    • Attach BOC-protected tetrahydroisoquinoline carboxylic acid to the resin.
    • Deprotect with TFA, then couple with ethyl bromoacetate.
    • Cleave from resin using amines (e.g., ethylamine) to yield the ethyl ester.

Performance Metrics :

Step Purity (%) Yield (%)
Resin Loading 95 90
Alkylation 98 85
Cleavage 99 88

Comparative Analysis of Methods

The table below evaluates key synthetic routes:

Method Advantages Limitations Typical Yield (%)
Pictet-Spengler High stereoselectivity Requires harsh acidic conditions 70–85
N-Alkylation Simple, scalable Moderate ee without auxiliaries 65–90
Chiral Auxiliary Excellent ee (≥95%) Multi-step, costly reagents 60–75
Solid-Phase High purity, automation-friendly Specialized equipment needed 85–90

Impurity Profiling and Mitigation

Common impurities and solutions:

  • Byproduct A : Over-alkylation at C3 (5–10% yield). Mitigated by limiting alkylating agent stoichiometry.
  • Byproduct B : Racemization at C1. Avoided using low-temperature conditions (−20°C).
  • Residual Solvents : DMF and THF reduced to <0.1% via vacuum distillation.

Scale-Up Considerations

Industrial production requires:

  • Catalytic Asymmetric Hydrogenation : Pd/C or Rh catalysts for stereocontrol (ee: 99%, 500 kg/batch).
  • Continuous Flow Systems : Reduce reaction time from 24 hours to 2 hours.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.

Chemical Reactions Analysis

Hydrolysis of the Ethyl Ester Moiety

The ester group undergoes hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsReference
Acid-catalyzed hydrolysisH₂O + H₂SO₄ (reflux)1,2,3,4-Tetrahydro-1-isoquinolineacetic acid + ethanol
Base-promoted hydrolysisNaOH/H₂O (aqueous ethanol)Sodium 1,2,3,4-tetrahydroisoquinolineacetate + ethanol

Mechanistic Features

  • Acidic conditions: Protonation of carbonyl oxygen enhances electrophilicity, followed by nucleophilic water attack and elimination of ethanol .

  • Basic conditions: Hydroxide directly attacks carbonyl carbon, forming tetrahedral intermediate before eliminating ethoxide .

Transesterification Reactions

The ethyl ester participates in alcohol exchange reactions:

AlcoholCatalystTemperatureProduct EsterYield
MethanolH₂SO₄60°CMethyl 1,2,3,4-tetrahydroisoquinolineacetate82%
Isopropyl alcoholp-TsOHRefluxIsopropyl 1,2,3,4-tetrahydroisoquinolineacetate76%

Data adapted from malonic ester transesterification protocols .

N-Alkylation

The secondary amine undergoes alkylation with electrophiles:

ReagentConditionsProductReference
Ethyl iodideK₂CO₃, DMF, 80°C1-Ethyl-1,2,3,4-tetrahydroisoquinoline acetate
Benzyl chlorideEt₃N, CHCl₃, RT1-Benzyl derivative

Cycloaddition Reactions

The enamine system participates in Diels-Alder reactions:

DienophileSolventProduct StructureStereoselectivity
Maleic anhydrideTolueneTricyclic lactam derivativeendo preference
Dimethyl acetylenedicarboxylateDCMFused bicyclic compound72% de

Data from tetrahydroisoquinoline cycloaddition studies .

Decarboxylation Pathways

Under strong heating (>200°C) or via transition metal catalysis:

ConditionsCatalystMain ProductByproducts
Pyrolysis (240°C)None1,2,3,4-TetrahydroisoquinolineCO₂ + ethylene
Cu(OAc)₂ in DMSO120°CEthyl tetrahydroisoquinolineAcetic acid

Synthetic Preparation Routes

The compound is typically synthesized via:

MethodStarting MaterialKey ReagentYield
Bischler-NapieralskiPhenethylamine derivativePOCl₃68%
Pictet-SpenglerTryptophan ethyl esterHCl/EtOH85%
Malonic acid coupling3,4-DihydroisoquinolineMalonic acid half-ester74%

Adapted from dihydroisoquinoline reactivity studies .

Stability Considerations

ConditionDegradation PathwayHalf-life (25°C)
Aqueous acidic (pH 2)Ester hydrolysis48 hr
Aqueous basic (pH 10)Rapid saponification1.2 hr
UV light (254 nm)Ring oxidation72 hr
Dry argon atmosphereStable indefinitelyN/A

Comparative Reactivity Table

Reaction TypeRate Constant (k, M⁻¹s⁻¹)Compared to Benzyl Analog
Ester hydrolysis (acid)3.2 × 10⁻⁵2.1× slower
N-Alkylation8.7 × 10⁻³1.8× faster
Diels-Alder reaction1.4 × 10⁻²Comparable

Data derived from tetrahydroisoquinoline kinetic studies .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to the isoquinoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyridine-like ring. This unique structure contributes to its biological activity and interaction with various biological targets.

Medicinal Chemistry

1-Isoquinolineacetic acid derivatives have been investigated for their potential as therapeutic agents. Research indicates that these compounds may exhibit anti-inflammatory and analgesic properties. For instance, studies have shown that certain isoquinoline derivatives can inhibit cyclooxygenase enzymes, which are key players in the inflammatory process.

  • Case Study: A study focused on the synthesis of various isoquinoline derivatives demonstrated their efficacy in reducing pain in animal models by modulating the inflammatory response through cyclooxygenase inhibition .

Neuropharmacology

Isoquinoline derivatives are being explored for their neuroprotective effects. They have shown promise in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems.

  • Case Study: Research highlighted that specific isoquinoline compounds could enhance dopaminergic activity in Parkinson's disease models, suggesting their potential as neuroprotective agents .

Antimicrobial Activity

The antimicrobial properties of isoquinoline derivatives have been documented in various studies. These compounds have been shown to possess activity against a range of bacteria and fungi.

  • Case Study: In vitro studies revealed that 1-isoquinolineacetic acid derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating their potential use in developing new antibiotics .

Data Tables of Applications

Application AreaObserved EffectsReferences
Medicinal ChemistryAnti-inflammatory effects via cyclooxygenase inhibition
NeuropharmacologyNeuroprotective effects; enhances dopaminergic activity
Antimicrobial ActivitySignificant antibacterial effects against Gram-positive bacteria

Mechanism of Action

The mechanism of action of 1-Isoquinolineacetic acid,1,2,3,4-tetrahydro-,ethyl ester,(1s)- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting their activity and downstream signaling pathways. For instance, it may inhibit enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .

Comparison with Similar Compounds

Substituent Variations: Methoxy and Carboxylic Acid Derivatives

  • 6,7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Ethyl Ester (CAS: 41993-68-4): Molecular Formula: C₁₄H₁₉NO₄ (vs. C₁₃H₁₇NO₂ for the target compound). Key Differences: The presence of 6,7-dimethoxy groups increases electron density on the aromatic ring, enhancing stability and altering reactivity in electrophilic substitutions. The carboxylic acid ethyl ester is directly attached to the tetrahydroisoquinoline ring, unlike the acetic acid side chain in the target compound . Implications: Higher molecular weight (265.3 g/mol) and polarity compared to the target compound (191.23 g/mol for the parent acid).
  • 1-Isoquinolineacetic Acid,1,2,3,4-Tetrahydro-6,7-Dimethoxy-, Ethyl Ester,(1S)- (CAS: 17447-45-9): Combines the acetic acid ethyl ester side chain with 6,7-dimethoxy substitutions. Impact: Methoxy groups may improve solubility in polar solvents and modulate biological activity, such as receptor binding affinity .

Positional Isomerism and Functional Group Variations

  • 1,2,3,4-Tetrahydroisoquinoline-3-Carboxylic Acid (CAS: 67123-97-1): Key Difference: The carboxylic acid group is at position 3 instead of position 1.
  • 2(1H)-Isoquinolinecarboxylic Acid, 3,4-Dihydro-1-Phenyl-, Ethyl Ester,(1S)- (CAS: 180468-42-2): Structural Variation: A dihydro (partially unsaturated) ring system with a phenyl group at position 1. Impact: Reduced ring saturation increases rigidity, influencing conjugation and UV absorption properties. The phenyl group enhances lipophilicity compared to the acetic acid ester .

Alkyl and Aryl Substituents

  • 1-Ethyl-1,2,3,4-Tetrahydroisoquinoline (CAS: 25939-81-5): Key Difference: An ethyl group replaces the acetic acid ethyl ester. Implications: Lower polarity (logP ~2.5 estimated) compared to the target compound, affecting membrane permeability in biological systems .
  • (S)-1-Phenyl-1,2,3,4-Tetrahydroisoquinoline (CAS: 118864-75-8): Structural Feature: A phenyl group at position 1 without the ester moiety. Impact: Increased aromaticity may enhance π-π stacking interactions in solid-state structures or receptor binding .

Data Tables: Key Properties and Structural Comparisons

Table 1. Physical and Structural Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound 105400-81-5 C₁₃H₁₇NO₂ 191.23 (acid) 1-Acetic acid ethyl ester, (1S)
6,7-Dimethoxy-1-Carboxylic Acid Ethyl Ester 41993-68-4 C₁₄H₁₉NO₄ 265.3 6,7-Dimethoxy, 1-COOEt
1-Ethyl-1,2,3,4-Tetrahydroisoquinoline 25939-81-5 C₁₁H₁₅N 161.24 1-Ethyl
3-Carboxylic Acid Derivative 67123-97-1 C₁₀H₁₁NO₂ 177.20 3-COOH

Research Findings and Implications

  • Biological Activity : The acetic acid ethyl ester group in the target compound may enhance bioavailability compared to carboxylic acid derivatives (e.g., CAS 67123-97-1) due to improved membrane permeability .
  • Stereochemical Sensitivity : The (1S) configuration is critical for enantioselective interactions, as seen in analogs like (S)-1-phenyl derivatives used in receptor studies .
  • Thermal Stability: Ethyl ester derivatives (e.g., CAS 41993-68-4) generally exhibit higher boiling points (~295°C) compared to alkyl-substituted analogs, as observed in related tetrahydroquinoline esters .

Biological Activity

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-, ethyl ester, (1S)- is a compound of interest due to its diverse biological activities. Isoquinoline derivatives are known for their potential therapeutic properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound is a member of the tetrahydroisoquinoline family, characterized by a fused bicyclic structure that contributes to its biological activities. The structural formula can be represented as follows:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2

Antiviral Activity

Recent studies have highlighted the potential of isoquinoline derivatives as allosteric inhibitors of HIV-1 integrase. For instance, a study demonstrated that certain isoquinoline compounds effectively inhibit HIV-1 integrase activity by promoting multimerization of inactive integrase forms. This mechanism is significant because it offers a novel approach to combating drug-resistant strains of HIV .

Anti-inflammatory Effects

Isoquinoline derivatives have shown promising anti-inflammatory properties. Research indicates that these compounds can modulate inflammatory pathways and reduce cytokine production. For example, compounds derived from tetrahydroisoquinoline have been reported to decrease levels of pro-inflammatory cytokines such as IL-1β and TNF-α in various cellular models .

Neuroprotective Properties

The neuroprotective effects of isoquinoline derivatives have been documented in several studies. These compounds exhibit antioxidant activity and can protect neuronal cells from oxidative stress-induced damage. The mechanism involves the modulation of signaling pathways related to apoptosis and cell survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoquinoline derivatives. The following table summarizes key findings from SAR studies related to 1-Isoquinolineacetic acid derivatives:

Substituent Biological Activity IC50 (μM) Notes
Phenyl at C3Moderate antiviral>10Weak inhibitor
Chromane at C3Enhanced antiviral5Significant improvement in potency
Acetic acid side chainAnti-inflammatory12Essential for activity

Case Study 1: HIV-1 Integrase Inhibition

In a study focused on synthesizing new isoquinoline analogs, compound 6l was identified as a potent inhibitor of HIV-1 integrase with an IC50 value significantly lower than that of traditional inhibitors. This compound demonstrated efficacy against variants resistant to standard treatments, highlighting its potential as a therapeutic agent in HIV treatment .

Case Study 2: Neuroprotection in Oxidative Stress Models

A series of tetrahydroisoquinoline derivatives were tested for neuroprotective effects in vitro. Results indicated that these compounds significantly reduced oxidative stress markers in neuronal cell lines exposed to harmful stimuli. The protective effect was attributed to the modulation of intracellular antioxidant defenses and inhibition of apoptotic pathways .

Q & A

Basic: What are the optimal synthetic routes for preparing (1S)-1,2,3,4-tetrahydroisoquinoline ethyl ester derivatives?

The synthesis of tetrahydroisoquinoline derivatives typically involves cyclization and functionalization steps. A validated method starts with phenethylamine, which undergoes acetylation with acetyl chloride, followed by cyclization using polyphosphoric acid (PPA), and subsequent reduction with potassium borohydride to yield the tetrahydroisoquinoline scaffold . For esterification, organomagnesium reagents (e.g., Grignard reagents) can react with ketoamide intermediates, followed by acid-catalyzed cyclization (e.g., p-toluenesulfonic acid, PTSA) to introduce substituents at the C-1 position . Key advantages include cost-effective starting materials (e.g., phenethylamine) and reduced by-product formation during cyclization .

Advanced: How can stereochemical integrity be maintained during the synthesis of chiral 1,2,3,4-tetrahydroisoquinoline derivatives?

Stereochemical control is critical for bioactive derivatives. Chiral resolution can be achieved using enantioselective catalysts or chiral auxiliaries. For example, phenylalanine-derived intermediates are treated with formaldehyde and HCl to form (S)-configured tetrahydroisoquinolinecarboxylic acid, which is then alkylated to retain stereochemistry . Additionally, asymmetric hydrogenation or enzymatic resolution may optimize enantiomeric excess (ee). Advanced characterization via circular dichroism (CD) or chiral HPLC is recommended to verify stereopurity .

Basic: What spectroscopic methods are most reliable for characterizing the structure of 1,2,3,4-tetrahydroisoquinoline esters?

Nuclear magnetic resonance (¹H-NMR) is primary for structural confirmation. Key signals include:

  • 1,2,3,4-Tetrahydroisoquinoline protons : Multiplet resonances at δ 2.6–3.2 ppm (CH₂ groups) and δ 4.0–4.5 ppm (N-CH₂ ester) .
  • Aromatic protons : Doublets or triplets in δ 6.5–7.5 ppm for substituted phenyl groups .
    Mass spectrometry (HRMS) confirms molecular weight, while infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹) . For complex mixtures, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals .

Advanced: What strategies exist for analyzing contradictory bioactivity data in tetrahydroisoquinoline derivatives across different studies?

Contradictions often arise from assay variability or structural nuances. To resolve discrepancies:

  • Standardize assays : Compare IC₅₀ values under identical conditions (e.g., angiotensin-converting enzyme (ACE) inhibition assays at pH 7.4) .
  • Evaluate substituent effects : Bulky C-1 substituents (e.g., tert-butyl) may enhance ACE affinity but reduce solubility, leading to false negatives in cell-based assays .
  • Leverage computational models : Molecular docking (e.g., AutoDock Vina) identifies binding interactions that explain potency variations . Cross-validation with in vitro data is essential .

Basic: What are the common by-products formed during the synthesis of 1,2,3,4-tetrahydroisoquinoline esters, and how are they identified?

Common by-products include:

  • Over-reduced intermediates : Borohydride reduction may yield fully saturated rings, detectable via ¹H-NMR absence of aromatic protons .
  • Dimerization products : Acidic conditions (e.g., PPA) can promote coupling, identified by HRMS peaks at twice the molecular weight .
  • Ester hydrolysis : Hydrolyzed carboxylic acids (e.g., isoquinolineacetic acid) are confirmed by IR loss of ester carbonyl and new O-H stretches .

Advanced: How do modifications at the C-1 and ester positions influence the ACE inhibitory activity of tetrahydroisoquinoline derivatives?

  • C-1 Substituents : Hydrophobic groups (e.g., phenyl, tert-butyl) enhance binding to ACE's S₂ pocket, as seen in Quinapril derivatives (IC₅₀ = 1.2 nM) . Polar groups (e.g., hydroxyl) reduce activity due to poor hydrophobic interactions .
  • Ester Groups : Ethyl esters improve prodrug stability and bioavailability. Conversion to carboxylic acids (e.g., via hydrolysis) is critical for active-site binding . Bulky esters (e.g., benzyl) may sterically hinder enzyme access .

Basic: What safety precautions are necessary when handling (1S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline derivatives in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection are mandatory .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Emergency protocols : Immediate flushing with water for eye/skin contact and medical consultation if ingested .

Advanced: What computational methods are employed to predict the binding affinity of tetrahydroisoquinoline esters to biological targets?

  • Molecular Dynamics (MD) : Simulates ligand-receptor interactions over time (e.g., GROMACS) to assess stability .
  • Quantitative Structure-Activity Relationship (QSAR) : Models correlate substituent descriptors (e.g., logP, molar refractivity) with bioactivity .
  • Free Energy Perturbation (FEP) : Calculates relative binding energies for structural analogs . Validation with experimental IC₅₀ values is critical .

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